Enzyme Inhibition Data: IDO1 and TDO Inhibitory Activity of (Phenylsulfonyl)-L-Tryptophan
In in vitro enzyme assays, (phenylsulfonyl)-L-tryptophan has demonstrated measurable, though moderate, inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). For IDO1, an IC₅₀ of 2,780 nM was reported in a cell-free assay using recombinant human enzyme expressed in E. coli, measuring kynurenine production from L-tryptophan [1]. In a cellular context (IFN-γ-stimulated HeLa cells), the EC₅₀ was 9,170 nM [1]. For TDO, an IC₅₀ of 7,240 nM was observed [2]. These values serve as a quantitative baseline differentiating it from highly potent clinical-stage IDO1 inhibitors (e.g., epacadostat with an IC₅₀ in the low nanomolar range) and from the natural substrate L-tryptophan, which has no inhibitory activity in these assays.
| Evidence Dimension | Inhibitory potency against human IDO1 (cell-free) and TDO |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 2,780 nM; IDO1 EC₅₀ = 9,170 nM; TDO IC₅₀ = 7,240 nM |
| Comparator Or Baseline | L-Tryptophan (substrate, no inhibition); Epacadostat (potent IDO1 inhibitor, IC₅₀ ~10-70 nM) |
| Quantified Difference | >100-fold less potent than epacadostat, but with measurable dual IDO1/TDO activity not seen with the substrate. |
| Conditions | IDO1: recombinant human enzyme, E. coli expression, L-tryptophan substrate; HeLa cells, IFN-γ stimulated, 24h; TDO: unknown origin, UV detection of N-formylkynurenine, 75 min incubation. |
Why This Matters
This data allows researchers to position the compound as a low-potency IDO1/TDO tool compound or a negative control scaffold, rather than a lead candidate, directly informing its selection for assay development or SAR studies.
- [1] BindingDB. BDBM50253296 (CHEMBL4079351): Affinity Data for Human IDO. Retrieved from http://ww.w.bindingdb.org. View Source
- [2] BindingDB. BDBM50205688 (CHEMBL3975325): Affinity Data for TDO. Retrieved from http://ww.w.bindingdb.org. View Source
